

IPN60090 Dihydrochloride: A Preclinical Technical Overview

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Compound of Interest					
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Introduction

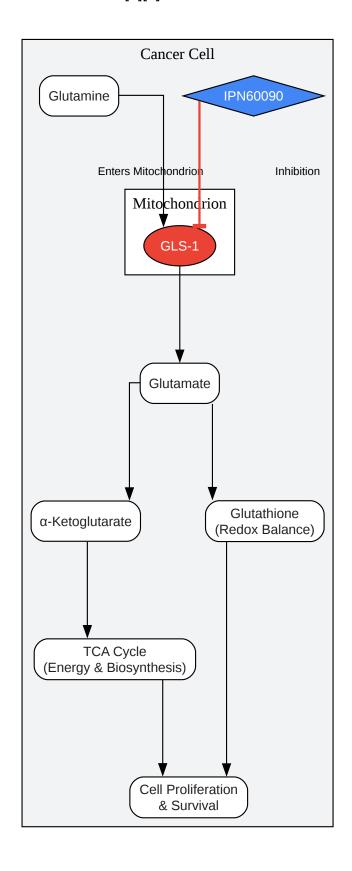
IPN60090 dihydrochloride, also known as IACS-6274, is a potent and selective small-molecule inhibitor of glutaminase-1 (GLS-1).[1][2][3] Developed through a collaboration between The University of Texas MD Anderson Cancer Center and Ipsen Biopharmaceuticals, this agent targets the metabolic reprogramming inherent in many cancer cells, a key hallmark of malignancy.[1][4] Dysregulation of cellular metabolism, particularly the increased reliance on glutamine, presents a promising therapeutic window for intervention.[1][2] IPN60090 is currently under investigation in Phase I clinical trials for patients with advanced solid tumors.[1] [5] This document provides a comprehensive overview of the preclinical data for **IPN60090 dihydrochloride**, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.

Mechanism of Action

IPN60090 selectively inhibits GLS-1, a mitochondrial enzyme crucial for the conversion of glutamine to glutamate.[2][6][7] This reaction is a primary step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle with α-ketoglutarate, supports redox balance through glutathione synthesis, and provides building blocks for nucleotide and amino acid synthesis.[2] By blocking GLS-1, IPN60090 disrupts these essential cellular processes, thereby impeding the proliferation of cancer cells that are highly dependent on glutamine.[2][3] Preclinical studies have indicated that tumors with specific genetic alterations, such as



mutations in KEAP1/NFE2L2 or low expression of asparagine synthetase (ASNS), may be particularly sensitive to GLS-1 inhibition.[1][8]





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Figure 1: IPN60090 Mechanism of Action.

Pharmacological Properties

IPN60090 was developed to have excellent physicochemical and pharmacokinetic properties, enabling high oral exposure and sustained target engagement in preclinical models.[2][3]

In Vitro Potency

Parameter	Value
GLS-1 IC50	Data not publicly available

Note: Specific IC50 values for IPN60090 are not detailed in the provided search results, but it is described as a "potent" inhibitor.

Pharmacokinetics

IPN60090 demonstrates favorable pharmacokinetic profiles across multiple preclinical species. [2]

Species	Dose	Cmax (µM)	Tmax (h)	AUC (μM·h)	Half-life (h)
Mouse	Not specified				
Rat	Not specified				
Dog	Not specified				

Note: While the search results emphasize excellent pharmacokinetic properties, specific quantitative data for Cmax, Tmax, AUC, and half-life in different preclinical species are not available in the public domain documents reviewed.

Preclinical Efficacy

The anti-tumor activity of IPN60090 has been demonstrated in various preclinical cancer models, both as a monotherapy and in combination with other agents.



Monotherapy

Studies in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and ovarian cancer have shown the efficacy of IPN60090. [1][2] A notable finding is the enhanced sensitivity in models with KEAP1/NRF2 mutations.[1]

Model	Cancer Type	Dosing	Outcome
H2122 CDX	NSCLC	100 mg/kg BID, oral	Similar efficacy to CB- 839 at 250 mg/kg BID
Ru337 PDX	NSCLC	100 mg/kg BID, oral	Robust in vivo target engagement and tumor growth inhibition

Combination Therapy

Preclinical evidence suggests that IPN60090 can act synergistically with other anti-cancer therapies.[8] Combination strategies are being explored for Phase 1b expansion cohorts.[8]

- With TORC1/2 Inhibitor (TAK-228): Demonstrated enhanced anti-tumor efficacy in an NSCLC PDX model.[2]
- With Checkpoint Inhibitors: Preclinical data suggest that IPN60090 may enhance the antitumor immune response by reprogramming T cells and impacting the tumor microenvironment, providing a rationale for combination with checkpoint blockade therapies like pembrolizumab.[8]

Experimental ProtocolsIn Vivo Xenograft Studies





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Figure 2: Generalized In Vivo Xenograft Study Workflow.

Objective: To evaluate the anti-tumor efficacy of IPN60090 as a monotherapy or in combination in immunodeficient mice bearing human tumor xenografts.

Methodology:

- Cell Culture and Implantation: Human cancer cell lines (e.g., H2122) are cultured under standard conditions. A specified number of cells are then subcutaneously implanted into the flanks of immunodeficient mice (e.g., NSG mice). For PDX models, tumor fragments from patients are implanted.
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
- Drug Administration: IPN60090 dihydrochloride is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) and administered orally at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.
- Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
- Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors and other tissues may be collected for pharmacodynamic and biomarker analysis.

Biomarkers of Response

A significant aspect of the preclinical development of IPN60090 has been the identification of potential biomarkers to select patients most likely to benefit from treatment.

 KEAP1/NFE2L2 Mutations: Lung cancers with these mutations have shown increased sensitivity to IPN60090.[1] These mutations lead to a state of oxidative stress, making the cells more reliant on glutamine metabolism for redox balance.



 Low ASNS Expression: Asparagine synthetase (ASNS) provides an alternative pathway for asparagine synthesis. Tumors with low ASNS expression may have a greater dependence on glutamine, suggesting they may be more susceptible to GLS-1 inhibition.[8] Novel CLIAcertified assays have been developed to identify patients with low ASNS levels.[1]

Conclusion

IPN60090 dihydrochloride is a promising, orally bioavailable, and selective GLS-1 inhibitor with a strong preclinical rationale for its development as an anti-cancer agent.[2][9] Its excellent pharmacokinetic properties and demonstrated anti-tumor efficacy in various preclinical models, particularly those with specific molecular markers, underscore its potential.[1][2] The ongoing Phase I clinical trials will be crucial in translating these preclinical findings into clinical benefits for patients with advanced solid tumors.[1][5] The biomarker-driven approach, focusing on patient populations with KEAP1/NFE2L2 mutations or low ASNS expression, represents a key strategy in the clinical development of IPN60090.[1][8]

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